2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chloro group and a chlorobenzylamino group attached to the naphthoquinone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-chlorobenzylamine. The reaction is carried out in an organic solvent such as hexane or ethyl acetate under controlled conditions. The product is then purified using column chromatography with a hexane/ethyl acetate mixture (80:20) as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone can undergo various chemical reactions, including:
Oxidation: The quinone core can be further oxidized to form higher oxidation state derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone involves its interaction with specific molecular targets. For instance, its inhibitory effect on glycogen synthase kinase 3 (GSK-3) is achieved through binding to the enzyme’s active site, thereby preventing its normal function. This inhibition can disrupt various cellular pathways, leading to antiparasitic effects against Leishmania .
Comparison with Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: A precursor in the synthesis of 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone.
4-Chlorobenzylamine: Another precursor used in the synthesis.
Other Naphthoquinones: Compounds like menadione (vitamin K3) and plumbagin, which also exhibit biological activities.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit GSK-3 and its potential antiparasitic properties make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2-chloro-3-[(4-chlorophenyl)methylamino]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c18-11-7-5-10(6-8-11)9-20-15-14(19)16(21)12-3-1-2-4-13(12)17(15)22/h1-8,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOPQDOEULZIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.